molecular formula C26H24N4O4S B2892847 N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide CAS No. 941004-76-8

N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide

Cat. No.: B2892847
CAS No.: 941004-76-8
M. Wt: 488.56
InChI Key: QGLJZUZSYANBCM-UHFFFAOYSA-N
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Description

N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a structurally complex small molecule featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a 4-ethoxyphenylamino group at position 3. The oxazole ring is linked to a benzene-sulfonamide moiety, where the sulfonamide nitrogen is further substituted with benzyl and methyl groups.

The 4-ethoxyphenyl group introduces hydrophobicity and steric bulk, while the cyano group may enhance electronic interactions. The N-benzyl-N-methyl substitution on the sulfonamide likely improves lipophilicity and membrane permeability compared to simpler sulfonamide derivatives.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(4-ethoxyanilino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-3-33-22-13-11-21(12-14-22)28-26-24(17-27)29-25(34-26)20-9-15-23(16-10-20)35(31,32)30(2)18-19-7-5-4-6-8-19/h4-16,28H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLJZUZSYANBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonamide group. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino alcohol, with a nitrile under acidic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the oxazole intermediate with an ethoxyphenyl amine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-Aryl-4-benzyl-1,3-oxazol-5(4H)-one (Compound 4, )

  • Key Differences: Lacks the sulfonamide moiety and cyano group. Features a 4-(4-chlorophenylsulfonyl)phenyl substituent.

4-{4-Cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide ()

  • Key Differences: Substitutes the 4-ethoxyphenylamino group with a 2-phenylethylamino group and uses N,N-dimethyl sulfonamide instead of N-benzyl-N-methyl.
  • The dimethyl sulfonamide may reduce steric hindrance compared to the bulkier benzyl-methyl substitution .

Sulfonamide Derivatives with Varied Substitutions

N-(4-Methoxyphenyl)benzenesulfonamide ()

  • Key Differences: Simplifies the structure by omitting the oxazole ring and cyano group. Retains a methoxyphenyl sulfonamide.
  • Implications: The absence of the oxazole-cyano motif likely diminishes target specificity. The methoxy group provides moderate polarity, but the lack of benzyl/methyl substitution reduces lipophilicity .

N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide ()

  • Key Differences : Replaces the oxazole with a 1,2,4-triazole ring and introduces a 4-fluorobenzylsulfanyl group.
  • Implications : The triazole ring may enhance π-π stacking interactions, while the fluorobenzyl group increases metabolic stability. The chlorine atom on the benzene ring could improve binding to hydrophobic pockets .

Pharmacological and Physicochemical Properties (Inferred)

Compound Core Structure Key Substituents Inferred Properties
Target Compound 1,3-Oxazole + sulfonamide Cyano, 4-ethoxyphenylamino, N-benzyl-N-methyl High lipophilicity, potential enzyme inhibition
Compound 4 1,3-Oxazolone 4-(4-Chlorophenylsulfonyl)phenyl Cytotoxic, moderate solubility
1,3-Oxazole + sulfonamide 2-Phenylethylamino, N,N-dimethyl Enhanced BBB penetration
1,2,4-Triazole + sulfonamide 4-Fluorobenzylsulfanyl, 4-chlorophenyl Metabolic stability, hydrophobic interactions
  • Ethoxyphenyl vs. Methoxyphenyl: Ethoxy provides slightly greater hydrophobicity than methoxy, favoring membrane permeability. N-Benzyl-N-Methyl vs.

Biological Activity

N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features several functional groups, including a sulfonamide moiety, a cyano group, and an oxazole ring, which contribute to its biological activity. Its molecular formula is C19H20N4O2SC_{19}H_{20}N_4O_2S, with a molecular weight of approximately 366.47 g/mol. The structure allows for interactions with various biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₂S
Molecular Weight366.47 g/mol
Functional GroupsSulfonamide, Cyano, Oxazole
SolubilitySoluble in DMSO and DMF

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the oxazole ring.
  • Introduction of the cyano group.
  • Benzylation of the sulfonamide moiety.

Analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry are employed for characterization.

Anticancer Properties

Research has indicated that compounds containing the oxazole ring exhibit significant anticancer activities. For instance, derivatives of oxazole have shown inhibitory effects against various cancer cell lines:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
N-benzyl derivativeHeLa12.5
1,2,4-Oxadiazole derivativeMCF710.0
Novel arylsulfonamideA8754.19

The compound's mechanism may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes. N-benzyl derivatives have demonstrated inhibitory effects on:

  • γ-secretase : Inhibition leads to reduced amyloid β-peptide production, relevant in Alzheimer's disease treatment.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeReference
γ-secretaseCompetitive
Carbonic AnhydraseNon-competitive
Histone DeacetylaseMixed-type

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of N-benzyl derivatives on HeLa and MCF7 cell lines, revealing significant potential as anticancer agents.
  • Neurodegenerative Disorders : Research indicates that compounds with sulfonamide groups can modulate pathways involved in neurodegenerative diseases by inhibiting γ-secretase.

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